molecular formula C7H4Br2ClF B1411089 2,5-Dibromo-3-fluorobenzyl chloride CAS No. 1806307-15-2

2,5-Dibromo-3-fluorobenzyl chloride

Cat. No.: B1411089
CAS No.: 1806307-15-2
M. Wt: 302.36 g/mol
InChI Key: KWTRPCTZJOXQGE-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorobenzyl chloride is an organic compound with the molecular formula C7H3Br2ClF. It is a halogenated benzyl chloride derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-fluorobenzyl chloride typically involves the halogenation of benzyl chloride derivatives. One common method is the bromination of 3-fluorobenzyl chloride using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-fluorobenzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution:

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzyl alcohols or carboxylic acids, and reduction reactions to remove halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Electrophilic Aromatic Substitution: Introduction of nitro, sulfonyl, or acyl groups on the benzene ring.

    Oxidation: Formation of benzyl alcohols or carboxylic acids.

    Reduction: Formation of dehalogenated benzyl derivatives.

Scientific Research Applications

2,5-Dibromo-3-fluorobenzyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: In the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: In the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: As a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorobenzyl chloride in chemical reactions involves the electrophilic nature of the benzyl chloride moiety, which readily undergoes nucleophilic substitution. The presence of bromine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in various reactions. These halogen atoms can also participate in halogen bonding interactions, affecting the overall mechanism and outcome of the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-3-fluorobenzyl chloride
  • 2,5-Dibromo-4-fluorobenzyl chloride
  • 2,5-Dibromo-3-chlorobenzyl chloride

Uniqueness

2,5-Dibromo-3-fluorobenzyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and properties. The presence of both bromine and fluorine atoms provides a combination of steric and electronic effects that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

2,5-dibromo-1-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTRPCTZJOXQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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